![molecular formula C14H11N3O B14224383 (2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone CAS No. 501124-58-9](/img/structure/B14224383.png)
(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone is an organic compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their diverse biological activities and are often used in pharmaceutical and chemical research .
Preparation Methods
The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with pyridine-2-carboxaldehyde. This reaction is usually carried out in the presence of a base such as sodium methoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions, such as bromination and iodination, can occur at specific positions on the imidazopyridine ring.
Common reagents and conditions used in these reactions include solvents like chloroform and catalysts like palladium on carbon. Major products formed from these reactions include halogenated derivatives and reduced forms of the compound .
Scientific Research Applications
(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties, particularly against Staphylococcus aureus.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone can be compared with other imidazopyridine derivatives such as:
Zolimidine: An antiulcer drug.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Properties
CAS No. |
501124-58-9 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C14H11N3O/c1-10-13(14(18)11-6-2-4-8-15-11)17-9-5-3-7-12(17)16-10/h2-9H,1H3 |
InChI Key |
HCKLVMRKHAAXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
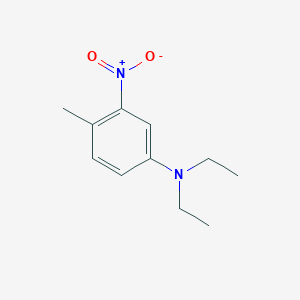

![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)
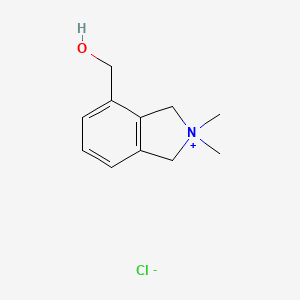
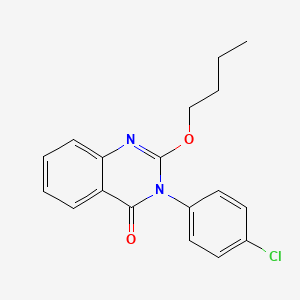
![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)
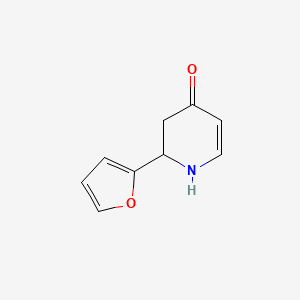
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
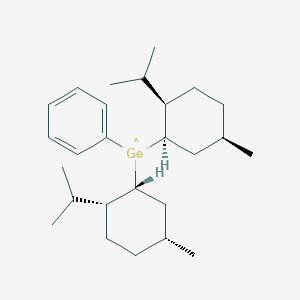
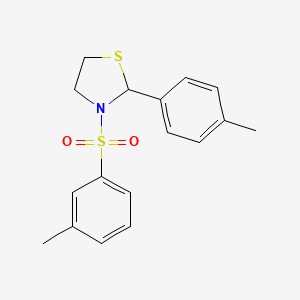
![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
